t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

VMAT2 inhibitor Radioligand displacement Quinoxaline SAR

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1858256-84-4) is a synthetic quinoxaline-3-carboxylic acid derivative incorporating a Boc-protected 1,4-diazepane (homopiperazine) ring, with molecular formula C19H24N4O4 and molecular weight 372.42 g/mol. The compound is cataloged as a research intermediate or chemical probe, with commercial availability reported at >95% purity (Leyan also lists a 98% lot specification).

Molecular Formula C19H24N4O4
Molecular Weight 372.4 g/mol
CAS No. 1858256-84-4
Cat. No. B1409353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate
CAS1858256-84-4
Molecular FormulaC19H24N4O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)O
InChIInChI=1S/C19H24N4O4/c1-19(2,3)27-18(26)23-10-6-9-22(11-12-23)16-15(17(24)25)20-13-7-4-5-8-14(13)21-16/h4-5,7-8H,6,9-12H2,1-3H3,(H,24,25)
InChIKeyWQGSWMJKUOUSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1858256-84-4): Core Chemical Identity and Baseline Specifications for Procurement


t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1858256-84-4) is a synthetic quinoxaline-3-carboxylic acid derivative incorporating a Boc-protected 1,4-diazepane (homopiperazine) ring, with molecular formula C19H24N4O4 and molecular weight 372.42 g/mol . The compound is cataloged as a research intermediate or chemical probe, with commercial availability reported at >95% purity (Leyan also lists a 98% lot specification) . In vitro radioligand displacement data reported through BindingDB/ChEMBL provide a Ki of 62 nM at the human vesicular monoamine transporter 2 (VMAT2) [1], establishing a benchmark affinity for structure–activity relationship (SAR) comparisons within the quinoxaline-diazepane chemotype. Despite being listed under protein kinase inhibitor and NADPH oxidase inhibitor compound collections by some vendors, direct primary literature reporting on the compound's kinase or oxidase activity remains unavailable at this time.

Substitution Risk Assessment for t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate: Why Close Analogs Are Not Interchangeable


Within the quinoxaline-3-carboxylic acid / 1,4-diazepane chemotype, subtle structural permutations produce order-of-magnitude shifts in target engagement that cannot be predicted by visual inspection alone. The 3-carboxy group differentiates this molecule from its ester and oxo-tautomer analogs in both hydrogen-bonding capacity (free carboxylic acid donor/acceptor) and physicochemical properties (clogP 0.29 versus higher values for methyl/ethyl ester counterparts), directly affecting solubility and passive membrane permeability [1]. Critically, comparison of the target compound against its 3‑oxo‑3,4‑dihydroquinoxaline analog (CAS 1260898‑05‑2) reveals a 60‑fold difference in VMAT2 binding affinity (Ki 62 nM vs 3.71 µM), demonstrating that substitution at the quinoxaline 3‑position is a potency-determining interaction [2][3]. Furthermore, commercial purity specifications vary across suppliers (95% to 98%), meaning that reliance on an unchecked vendor could introduce impurities that confound dose–response experiments. These orthogonal lines of evidence—structural, physicochemical, pharmacological, and quality—underscore that generic interchange of in-class analogs is scientifically unsound without prior experimental validation head-to-head.

Quantitative Differentiation Evidence for t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate Against Closest Structural Analogs


VMAT2 Binding Affinity: 60-Fold Superiority over the 3-Oxo-3,4-dihydroquinoxaline Analog

In a radioligand displacement assay measuring VMAT2 inhibition, t-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate exhibits a Ki of 62 nM, measured by displacement of [3H]reserpine from human VMAT2 expressed in HEK293 cell membranes over 60 minutes [1]. The closest structurally analogous comparator, tert-butyl 4-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1260898-05-2), displays a Ki of 3.71 µM against VMAT2 in rat whole brain homogenate using [3H]DTBZ as the radioligand [2]. This represents a quantified ~60-fold higher binding affinity for the target compound (ΔKi factor ≈ 59.8). The structural difference resides exclusively at the quinoxaline 3-position: a free carboxylic acid moiety in the target compound versus a 3-oxo-3,4-dihydro (lactam) tautomer in the comparator, highlighting the critical role of the ionizable carboxylate pharmacophore in VMAT2 recognition.

VMAT2 inhibitor Radioligand displacement Quinoxaline SAR

Commercial Purity Specifications: Batch-to-Batch Reproducibility Advantage Over Non-QC-Controlled Analogs

Multiple independent suppliers report consistent purity specifications for t-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate: AKSci and CymitQuimica both provide the compound at ≥95% purity , while Leyan specifies 98% purity . This multi-vendor agreement on purity thresholds provides confidence that the compound's identity, solubility, and biological readouts are unlikely to be confounded by uncharacterized impurities in typical procurement channels. In contrast, closely related analogs—notably the ethyl ester derivative t-butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate (CAS 1858255-49-8)—are available from fewer vendors, with the ester functionality introducing additional stability concerns (hydrolysis susceptibility) that are not relevant for the free carboxylic acid . The availability of the target compound from multiple independent distributors with documented purity reduces supply chain risk and facilitates cross-validation studies.

Purity specification Procurement quality control Reproducibility

Lipophilicity-Driven Solubility Differentiation: cLogP 0.29 Versus Higher-cLogP Ester Analogs

Computational physicochemical property records indicate that t-butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate has a calculated logP (cLogP) of 0.29 [1]. By comparison, ester-substituted analogs within the same scaffold, such as t-butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate (CAS 1858255-49-8, C21H28N4O4, MW 400.47), are predicted to exhibit substantially higher lipophilicity due to the replacement of the polar carboxylic acid with an ethyl ester moiety. While explicit cLogP values for the ethyl ester comparator are not publicly available at this time, the structural difference (COOH → COOEt) alone is chemically established to increase logP by approximately 1.0–1.5 log units based on fragment-based contributions of the additional two methylene groups and shielding of the ionizable carboxyl function. The lower cLogP of the target compound indicates superior aqueous solubility and a more favorable developability profile for biochemical assay conditions requiring DMSO/aqueous buffer compatibility.

cLogP Aqueous solubility Physicochemical property

Boc-Protected 1,4-Diazepane Scaffold: Conformational Flexibility Enabling Target Recognition Compared to Rigid Piperazine Analogs

The target compound incorporates a 1,4-diazepane (seven-membered homopiperazine) ring rather than the more common piperazine (six-membered) ring. Although no direct head-to-head VMAT2 data for a piperazine analog of this specific chemotype are publicly available, the broader 1,4-diazepane literature demonstrates that the seven-membered ring confers distinct conformational flexibility and spatial reach of substituents relative to the flatter piperazine scaffold. This structural feature has been exploited in multiple target classes: the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of factor Xa, yielding potent anticoagulant activity in a series distinct from piperazine-based fXa inhibitors [1]; 1,4-diazepane-based NK1 receptor antagonists achieved brain-penetrant antagonism with selectivity profiles that the corresponding piperazine series did not match [2]; and in orexin receptor antagonism, the N,N-disubstituted-1,4-diazepane scaffold promoted sleep in rats at doses where the more rigid piperazine analogs were inactive [3]. The Boc-protecting group on the diazepane nitrogen provides orthogonal synthetic handleability, enabling selective deprotection and subsequent diversification at the diazepane N1 position without affecting the 3-carboxyquinoxaline moiety. This combination of conformational flexibility plus orthogonal protecting group strategy is not replicated by any piperazine-based quinoxaline-3-carboxylic acid analog currently available from major screening collections.

Conformational flexibility Medicinal chemistry scaffold Ring size SAR

Quinoxaline-3-carboxylic Acid Pharmacophore: Distinct from Quinoxaline-2-carboxylic Acid Motif in PASK and Pim-1 Inhibitor Space

The 3-carboxyquinoxaline substitution in the target compound is structurally and electronically distinct from the more widely explored quinoxaline-2-carboxylic acid (CAS 879-65-2) motif. In the PASK inhibitor patent literature, substituted quinoxaline carboxylic acids exemplified by the BioE-1115 chemotype (a quinoxaline-2-carboxylic acid core with an IC50 of ~4 nM against PASK) show that the position of the carboxylic acid on the quinoxaline ring is a primary determinant of kinase selectivity [1]. Similarly, the structure-based design of Pim-1 kinase inhibitors identified quinoxaline-2-carboxylic acid derivatives with submicromolar Pim-1/2 dual inhibition, while the isomeric 3-carboxy series remains comparatively underexplored [2]. The direct consequence for procurement is that the target compound's 3-carboxy substitution pattern probes a distinct region of chemical space that is not addressed by the structurally related but positionally isomeric 2-carboxyquinoxaline building blocks available from commercial screening collections. This positional isomerism is critical: the substitution position on the quinoxaline ring determines the vector and geometry with which the carboxy group engages kinase hinge-binding residues, meaning that SAR established for 2-carboxyquinoxalines cannot be extrapolated to the 3-carboxy series.

Quinoxaline positional isomer PASK inhibitor Pim-1 inhibitor

Topological Polar Surface Area (TPSA) and CNS Multiparameter Optimization (MPO) Profile: Favorable CNS Drug-like Property Space

The target compound exhibits a topological polar surface area (TPSA) of 96.57 Ų and a cLogP of 0.29 [1]. Applying the CNS Multiparameter Optimization (MPO) scoring paradigm (with TPSA < 90 Ų and cLogP between 1 and 4 considered optimal for CNS penetration), the compound's TPSA is marginally above the 90 Ų threshold while its cLogP falls below the 1.0 lower bound. However, compared to ester analogs within the same scaffold—which would exhibit TPSA reductions of approximately 20–30 Ų due to esterification of the carboxylic acid but substantially higher cLogP—the target compound strikes a balance that may be acceptable for CNS target engagement, particularly given its demonstrated VMAT2 affinity. Indeed, the 1,4-diazepane scaffold is explicitly associated with CNS-penetrant pharmacology: the N,N-disubstituted-1,4-diazepane orexin receptor antagonist series promoted sleep in rats, confirming brain exposure for carefully optimized diazepane chemotypes [2]; similarly, 1,4-diazepane NK1 receptor antagonists achieved therapeutically meaningful brain concentrations [3]. For researchers selecting a quinoxaline-diazepane building block for CNS drug discovery programs, the target compound's TPSA/cLogP profile, combined with the documented CNS penetrance of the scaffold class, positions it as a viable starting point for medicinal chemistry optimization—a different risk-benefit calculus than procuring a more lipophilic ester analog that may have better passive permeability but poorer solubility and higher metabolic liability.

CNS MPO score Blood-brain barrier TPSA

High-Impact Application Scenarios for t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate Based on Quantified Differentiation Evidence


VMAT2 Chemical Probe Development and Vesicular Transporter Radioligand Screening

With a Ki of 62 nM at human VMAT2—representing a 60-fold affinity advantage over the 3-oxo analog—this compound serves as an immediate starting point for VMAT2-focused chemical probe campaigns. Researchers validating VMAT2 as a target in Parkinson's disease, Huntington's disease, or methamphetamine use disorder can use this compound to establish SAR at the quinoxaline 3-position and benchmark new analogs against this validated affinity [1]. The consistent commercial purity (95–98%) supports batch-to-batch reproducibility in radioligand displacement screens. The free carboxylic acid moiety additionally enables direct conjugation to biotin or fluorophores without ester hydrolysis steps required for ester prodrugs, accelerating probe development timelines.

Medicinal Chemistry Diversification via Orthogonal Boc-Deprotection and Carboxylic Acid Functionalization

The orthogonal protecting group strategy—Boc on the diazepane N1 and free carboxylic acid at the quinoxaline 3-position—enables two independent diversification vectors. Selective Boc deprotection under acidic conditions (TFA/DCM) releases the secondary amine for parallel amide coupling, sulfonamide formation, or reductive amination, while the carboxylic acid can be simultaneously or sequentially derivatized via amide coupling, esterification, or reduction [1]. This dual-handle strategy supports library synthesis of 1,4-diazepane-based quinoxalines for screening against VMAT2, PASK, Pim-1/2, and factor Xa targets, with the scaffold's conformational flexibility (Section 3, Evidence Item 4) providing advantages over piperazine-based libraries in CNS-penetrant programs.

CNS Transporter Selectivity Profiling and Kinase Selectivity Panel Screening

Given the compound's demonstrated VMAT2 binding and the scaffold's established CNS penetrance in orexin and NK1 receptor programs, a systematic selectivity profiling strategy is recommended [1]. The compound should be screened against VMAT1, SERT, DAT, NET, and the synaptic vesicle glycoprotein 2 (SV2) family to establish transporter selectivity. In parallel, kinase selectivity profiling against PASK, Pim-1, Pim-2, and a broader panel (e.g., 50 kinases) would position this compound within the quinoxaline-3-carboxylic acid pharmacophore space relative to the more extensively characterized quinoxaline-2-carboxylic acid chemotype (e.g., BioE-1115) . The compound's favorable solubility profile (cLogP 0.29) supports high-concentration screening in biochemical kinase assays without DMSO precipitation artifacts.

Scaffold-Hopping Reference Standard for Structure-Based Drug Design

The underexplored 3-carboxyquinoxaline substitution pattern combined with the 1,4-diazepane scaffold (encompassing both B- and C-ring elements) represents a scaffold-hopping opportunity from the more common quinoxaline-2-carboxylic acid / piperazine chemotype. Computational and crystallographic groups engaged in structure-based design against VMAT2, PASK, or Pim-1/2 can use this compound as a reference ligand for docking studies, free-energy perturbation (FEP) calculations, and pharmacophore model generation [1]. The quantified affinity data (VMAT2 Ki) and defined physicochemical properties (cLogP, TPSA) provide experimentally anchored starting points for in silico optimization campaigns, while the compound's commercial availability with documented purity ensures that computational predictions can be rapidly validated by in vitro experiments.

Quote Request

Request a Quote for t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.